molecular formula C15H20FNO4 B6309989 Boc-alpha-methyl-D-2-fluorophenylalanine (Boc-D-aMePhe(2-F)-OH) CAS No. 1410792-24-3

Boc-alpha-methyl-D-2-fluorophenylalanine (Boc-D-aMePhe(2-F)-OH)

Cat. No. B6309989
CAS RN: 1410792-24-3
M. Wt: 297.32 g/mol
InChI Key: QSDAZPHENNYPKS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-alpha-methyl-D-2-fluorophenylalanine (Boc-D-aMePhe(2-F)-OH), also known as Boc-D-α-Me-Phe(2-F)-OH, is an amino acid that has become increasingly popular in the scientific community due to its versatile applications in various fields. It is a synthetic derivative of the naturally occurring amino acid phenylalanine, and is often used as a building block in peptides and proteins. Boc-D-aMePhe(2-F)-OH has been used in a wide range of applications, including drug design, peptide synthesis, protein engineering, and biochemistry research.

Scientific Research Applications

Drug Development

The introduction of fluorine into phenylalanine analogs like Boc-D-aMePhe(2-F)-OH can significantly improve the biophysical and chemical properties of pharmaceuticals. The small size and high electronegativity of fluorine contribute to low polarizability and strong covalent bonds to carbon, which can enhance the bioavailability of the drug .

Enzyme Inhibition

Fluorinated amino acids such as Boc-D-aMePhe(2-F)-OH have been utilized as potential enzyme inhibitors. Their unique properties allow them to interact with enzymatic active sites differently than their non-fluorinated counterparts, potentially leading to the development of new classes of inhibitors .

Therapeutic Proteins

Incorporating fluorinated aromatic amino acids into therapeutic proteins and peptide-based vaccines increases their catabolic stability. This stability is crucial for maintaining the efficacy of therapeutic proteins over time .

Protein Folding and Stability

The presence of fluorine atoms within amino acid chains can influence protein folding and stability. This effect is particularly important in the design of proteins for therapeutic and industrial applications, where stability under various conditions is essential .

Positron Emission Tomography (PET) Imaging

Boc-D-aMePhe(2-F)-OH can be used in PET imaging to map out tumor ecosystems. The fluorine atom in the compound allows for the tracking and imaging of biological pathways, providing valuable insights into tumor behavior and physiology .

Peptide Structure and Metabolic Properties

The metabolic properties of peptides, such as membrane permeability and reactivity, can be modulated by the incorporation of fluorinated amino acids like Boc-D-aMePhe(2-F)-OH. This modulation is crucial for the development of peptides with specific desired properties .

properties

IUPAC Name

(2R)-3-(2-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-7-5-6-8-11(10)16/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)/t15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDAZPHENNYPKS-OAHLLOKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoic acid

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